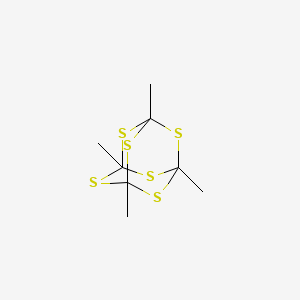
Tetramethylhexathiaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylhexathiaadamantane is a unique organic compound characterized by its high symmetry and stability It consists of a tricyclic structure with six sulfur atoms and four methyl groups, giving it the molecular formula C8H12S6
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylhexathiaadamantane can be synthesized through regioselective synthesis methods. One notable method involves the use of superacid-assisted chemistry to form and trap a sulfur-stabilized carbodication . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of regioselective synthesis and superacid-assisted reactions can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Tetramethylhexathiaadamantane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms and methyl groups, which provide reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like sulfur dioxide and reducing agents. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed: The major products formed from the reactions of this compound include tricyclic tetrasulfones and other sulfur-containing compounds.
Scientific Research Applications
Tetramethylhexathiaadamantane has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of complex sulfur-containing compoundsIn industry, this compound is explored for its use in the production of high-refractive organic materials .
Mechanism of Action
The mechanism of action of tetramethylhexathiaadamantane involves its ability to stabilize carbocations through the presence of sulfur atoms. This stabilization allows for the formation of reactive intermediates that can undergo various chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the sulfur atoms and their interactions with other chemical species .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tetramethylhexathiaadamantane include other sulfur-containing tricyclic compounds and benzdiynes. These compounds share similar structural features and reactivity patterns, making them useful for comparative studies in chemical research .
Uniqueness: this compound stands out due to its high symmetry, stability, and the presence of multiple sulfur atoms. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials with unique properties .
Properties
CAS No. |
6327-74-8 |
|---|---|
Molecular Formula |
C8H12S6 |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
1,3,5,7-tetramethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S6/c1-5-9-6(2)12-7(3,10-5)14-8(4,11-5)13-6/h1-4H3 |
InChI Key |
APZGKGHAXUURNO-UHFFFAOYSA-N |
Canonical SMILES |
CC12SC3(SC(S1)(SC(S2)(S3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


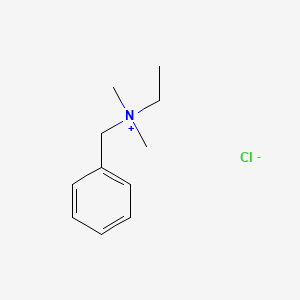
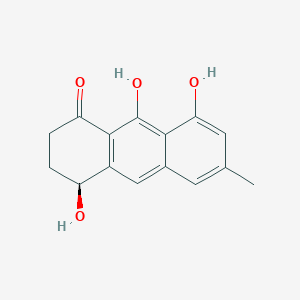
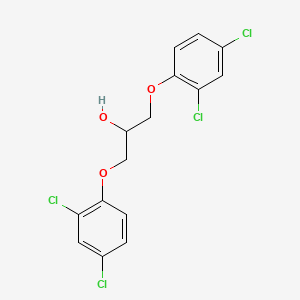
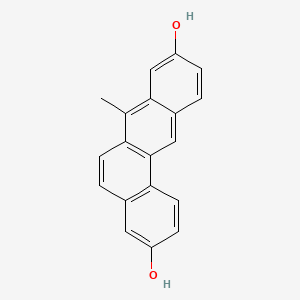
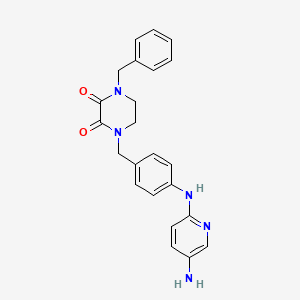
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
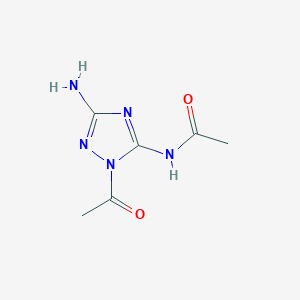
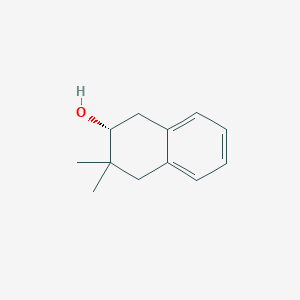
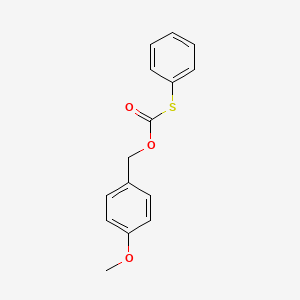
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
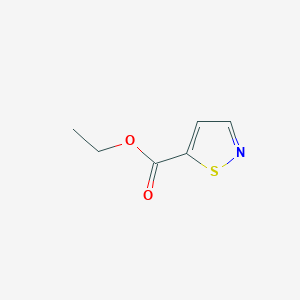
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
